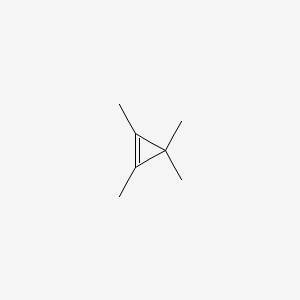

Tetramethylcyclopropene

Description

Properties

CAS No. |

26385-95-5 |

|---|---|

Molecular Formula |

C7H12 |

Molecular Weight |

96.17 g/mol |

IUPAC Name |

1,2,3,3-tetramethylcyclopropene |

InChI |

InChI=1S/C7H12/c1-5-6(2)7(5,3)4/h1-4H3 |

InChI Key |

ONAPRVZODHCPOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C1(C)C)C |

Origin of Product |

United States |

Mechanistic Elucidation of Tetramethylcyclopropene Transformations

Unimolecular Thermal Rearrangements and Isomerizations

The thermal behavior of tetramethylcyclopropene and its saturated analog, 1,1,2,2-tetramethylcyclopropane (B1198135), has been a subject of significant investigation to understand the underlying reaction mechanisms. These studies have revealed that at elevated temperatures, these compounds undergo unimolecular isomerizations to various olefinic products. rsc.org

The thermal isomerization of 1,1,2,2-tetramethylcyclopropane, for instance, has been studied in the gas phase at temperatures ranging from 435 to 484°C. rsc.org In this temperature range, the primary product of this first-order, unimolecular reaction is 2,4-dimethylpent-2-ene. rsc.org The reaction is characterized by a high activation energy and a large pre-exponential factor (A-factor), which is a common feature for the isomerization of cyclopropanes. rsc.organnualreviews.org

The prevailing mechanism for the thermal isomerization of cyclopropanes involves the formation of a 1,3-diradical intermediate through the homolytic cleavage of a carbon-carbon bond in the three-membered ring. nih.govgovinfo.gov For tetramethylcyclopropane, the initial step is the breaking of the C1-C2 or C1-C3 bond to form a tetramethyl-substituted trimethylene diradical. This intermediate can then undergo various processes, including bond rotation and subsequent ring closure to regenerate the starting material or form stereoisomers, or hydrogen shifts to yield stable olefinic products. nih.gov

The nature of these diradical intermediates, whether they exist as singlet or triplet species, has been a topic of considerable theoretical and experimental interest. nih.gov Unrestricted DFT calculations on similar systems suggest that the open-shell singlet and triplet diradical states can be very close in energy, often with the triplet being slightly lower. nih.gov The interconversion between these spin states can influence the product distribution. For the uncatalyzed cis-to-trans isomerization of a related disubstituted cyclopropane (B1198618), the transition states and intermediates were found to be open-shell singlet species, with the corresponding triplet diradical being less than 0.6 kcal/mol lower in energy. nih.gov

Kinetic analyses of geometric and optical isomerizations of substituted cyclopropanes have provided strong evidence for the intermediacy of nonpolar 1,3-diradicals as common intermediates in these processes. nih.gov The competition between intramolecular radical recombination and bond rotation in these diradicals validates the reversible nature of the C-C bond homolysis. nih.gov

The kinetics of the thermal isomerization of 1,1,2,2-tetramethylcyclopropane have been determined experimentally. The Arrhenius parameters for the formation of 2,4-dimethylpent-2-ene are reported with an activation energy (Ea) of 64.4 kcal/mol and a pre-exponential factor (log A, s⁻¹) of 15.83. rsc.organnualreviews.org This high activation energy is indicative of the significant energy required to break the C-C bond in the strained cyclopropane ring.

Table 1: Kinetic Parameters for the Thermal Isomerization of 1,1,2,2-Tetramethylcyclopropane

| Product | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (log A, s⁻¹) | Temperature Range (°C) |

| 2,4-Dimethylpent-2-ene | 64.4 | 15.83 | 435-484 |

Data sourced from Frey and Marshall (1962). rsc.org

While diradical pathways are dominant in many thermal rearrangements of cyclopropanes, the principles of orbital symmetry, as described by the Woodward-Hoffmann rules, can also play a crucial role, particularly in concerted pericyclic reactions. pitt.edu Sigmatropic rearrangements, which involve the migration of a sigma-bond across a pi-system, are governed by these rules.

In the context of tetramethylcyclopropene transformations, while direct evidence for orbital symmetry control in its sigmatropic shifts is less documented in the provided search results, related systems offer valuable insights. For instance, the thermal isomerisation of a vinyl-trimethylenemethane (TMM) precursor, which involves a 1,6-hydrogen shift, has been suggested to be under orbital symmetry control. whiterose.ac.uk Such rearrangements in non-Kekulé polyenes highlight the potential for these principles to govern reaction pathways. whiterose.ac.uk

The stereochemical outcome of many pericyclic reactions is dictated by the conservation of orbital symmetry. numberanalytics.comnih.gov For a reaction to be thermally allowed, the symmetry of the occupied molecular orbitals of the reactant must correlate with the symmetry of the occupied molecular orbitals of the product. roaldhoffmann.com These considerations are critical for predicting the stereochemistry of products in concerted rearrangements.

Cycloaddition Chemistry of Tetramethylcyclopropene

The strained double bond in cyclopropenes, including tetramethylcyclopropene, makes them highly reactive dienophiles and dipolarophiles in cycloaddition reactions. ontosight.ai These reactions provide efficient routes to a variety of more complex cyclic and polycyclic structures.

The cycloaddition chemistry of cyclopropenes is diverse. While specific examples for tetramethylcyclopropene are not extensively detailed in the provided search results, the general reactivity patterns of cyclopropenes are well-established.

[2+2] Cycloadditions: These reactions typically involve the reaction of the cyclopropene (B1174273) double bond with another alkene or alkyne. The mechanism can be either concerted or stepwise, often involving a diradical or zwitterionic intermediate, particularly in photochemical reactions. rsc.org Metal-catalyzed [2+2] cycloadditions are also known, where the mechanism proceeds through metallacyclobutane intermediates. researchgate.net

[3+2] Cycloadditions: Cyclopropenes can react with 1,3-dipoles to form five-membered rings in a process known as 1,3-dipolar cycloaddition. wikipedia.org This reaction is a powerful tool for the synthesis of heterocyclic compounds. numberanalytics.com The mechanism is generally considered to be a concerted, pericyclic process, governed by frontier molecular orbital (FMO) theory. mdpi.comnih.gov The relative energies of the HOMO and LUMO of the 1,3-dipole and the dipolarophile (the cyclopropene) determine the reaction rate and regioselectivity. wikipedia.org

[2+1] Cycloadditions: These reactions involve the addition of a carbene or a related species across the double bond of the cyclopropene to form a bicyclo[1.1.0]butane derivative.

The stereoselectivity and regioselectivity of cycloaddition reactions involving cyclopropenes are critical aspects that determine the structure of the products.

Stereoselectivity: In concerted cycloadditions, the stereochemistry of the reactants is often transferred to the products. For instance, in a Diels-Alder reaction, a cis-dienophile will lead to a cis-substituted cyclohexene (B86901) ring. The stereoselectivity can be influenced by steric interactions between the substituents on the reacting molecules and by the orbital symmetry requirements of the transition state. numberanalytics.com In stepwise reactions, the stereoselectivity may be lower due to the possibility of bond rotation in the intermediate.

Regioselectivity: When both the cyclopropene and the reacting partner are unsymmetrical, the question of regioselectivity arises. wikipedia.org This is particularly relevant in 1,3-dipolar cycloadditions. mdpi.comnih.gov The regiochemical outcome is often predicted by FMO theory, where the preferred orientation is the one that maximizes the interaction between the HOMO of one component and the LUMO of the other. wikipedia.org Steric effects also play a significant role, with the bulkier substituents on the reactants orienting themselves to minimize steric hindrance in the transition state. wikipedia.orgnumberanalytics.com

For example, in the [3+2] cycloaddition of a nitrone with an alkyne, the regioselectivity is determined by the electronic and steric properties of both the nitrone and the alkyne. mdpi.comnih.gov Computational studies using molecular electron density theory (MEDT) have been employed to predict and explain the observed regio- and stereoselectivity in such reactions. mdpi.com

Catalytic Reactivity and Metal-Mediated Transformations

The highly strained ring structure of tetramethylcyclopropene makes it a reactive substrate for various transition metal-catalyzed transformations. These reactions often proceed through the activation of the C-C bonds within the cyclopropene ring, leading to the formation of metallacyclic intermediates that can undergo a variety of subsequent reactions.

Transition metal complexes play a pivotal role in the activation of the C-C bonds of cyclopropenes, including tetramethylcyclopropene. wikipedia.org The high ring strain energy, estimated to be around 29.0 kcal/mol for the parent cyclopropane, makes these molecules susceptible to oxidative addition to a transition metal center. wikipedia.org This process involves the insertion of the metal into one of the C-C bonds, forming a metallacyclobutane intermediate. wikipedia.org The course of this activation and subsequent functionalization is influenced by the substituents on the cyclopropene ring and the nature of the transition metal catalyst. wikipedia.org

Two primary strategies are employed for C-C bond activation by transition metals: increasing the ring strain and stabilizing the resulting cleaved C-C bond complex. wikipedia.org In the context of tetramethylcyclopropene, the four methyl groups contribute to the steric strain, facilitating the ring-opening process. The activation of C-C bonds is thermodynamically more favorable than C-H bond activation, with typical bond strengths of around 90 kcal/mol for a C-C bond compared to 104 kcal/mol for an unactivated C-H bond. wikipedia.org

The activation can proceed through different mechanisms, including oxidative addition and β-carbon elimination. nih.gov Once the metallacyclic intermediate is formed, it can undergo various functionalization reactions, such as C-H, C-C, or C-X bond-forming reactions. nih.gov For instance, rhodium-catalyzed C-C bond activation of strained spiropentanes, which are structurally related to cyclopropenes, leads to the formation of cyclopentenones through a rhodacyclobutane intermediate and subsequent migratory insertion of carbon monoxide. wikipedia.org

Research has shown that catalysts like ruthenium(II) acetylacetonate (B107027) [Ru(acac)₂] can catalyze the stereochemical isomerization of 1,2-disubstituted cyclopropanes, a process that involves C-C bond homolysis. nih.gov This catalytic process significantly reduces the activation barrier for C-C bond cleavage. nih.gov

Table 1: Comparison of Catalytic C-C Bond Activation Mechanisms

| Mechanism | Description | Intermediate | Subsequent Reactions |

| Oxidative Addition | The transition metal inserts into a C-C σ-bond. wikipedia.orgnih.gov | Metallacyclobutane wikipedia.org | C-H, C-C, or C-X bond formation nih.gov |

| β-Carbon Elimination | A β-carbon is eliminated from an organometallic species. nih.gov | Organometallic species | Further functionalization |

| Complexation-Induced Homolysis | Coordination of a redox-active catalyst weakens and cleaves a C-C bond homolytically. nih.gov | Radical species nih.gov | Isomerization, rearrangement nih.gov |

This table provides a simplified overview of common C-C bond activation mechanisms by transition metals.

Hydrofunctionalization reactions, such as hydroamination, are important transformations that can be catalyzed by transition metals. researchgate.net The mechanism of these reactions can be complex and often involves the formation of various intermediates. In the context of cyclopropene chemistry, understanding the mechanistic pathways is crucial for controlling the selectivity of the reaction.

Deuterium labeling studies have been instrumental in elucidating the mechanisms of such transformations. For example, the rearrangement of 1,2,3-tetramethylcyclopropane to 4-isopropyl-3-isopropylidene-2,5-dimethylhexa-1,4-diene was shown to involve a 1,6-hydrogen shift, suggesting the involvement of a vinyl-trimethylenemethane (TMM) intermediate. researchgate.net Such sigmatropic rearrangements in non-Kekulé polyenes may be governed by orbital symmetry control. researchgate.net

While direct mechanistic studies on the hydrofunctionalization of tetramethylcyclopropene are not extensively detailed in the provided search results, the principles from related systems can be applied. For instance, in the hydroamination of alkynes, catalyst control is key to defining the regioselectivity of the addition of the N-H bond across the triple bond. researchgate.net

The reactivity of tetramethylcyclopropene and its derivatives can be harnessed to achieve chemo- and regioselective reactions with external nucleophiles and electrophiles. The inherent strain and electronic properties of the cyclopropene ring dictate the site of attack.

Transition metal catalysis is often employed to control the selectivity of these reactions. For example, nickel-catalyzed cycloadditions of unsymmetrical alkynes with organic azides demonstrate excellent regio- and chemoselectivity. rsc.org The proposed mechanism involves the formation of a nickellacyclopropene intermediate through oxidative addition of the alkyne to the Ni(0) catalyst. rsc.org Subsequent C-N coupling with the azide (B81097) determines the final regiochemistry of the triazole product. rsc.org This example highlights how the choice of catalyst and substrate can direct the reaction towards a specific isomer.

In the absence of a metal catalyst, the inherent reactivity of the cyclopropene ring can be exploited. However, controlling the selectivity can be more challenging. The development of new cobalt complexes with cyclopropane-based diphosphine ligands has enabled highly chemo-, regio-, and stereoselective hydroboration reactions of unsymmetrical internal alkynes, showcasing unusual regioselectivity. nih.gov Mechanistic studies suggest that a Co(I)-H species is the active catalyst, and the rigid structure of the ligand's cyclopropane skeleton plays a crucial role in determining the regiochemical outcome. nih.gov

Electrochemical methods also offer a means to achieve chemo- and regioselective functionalization. An electrochemical multicomponent protocol has been developed for the difunctionalization of 1,3-enynes, leading to the formation of allenes with excellent regioselectivity under mild conditions. kaust.edu.sa These examples, while not directly involving tetramethylcyclopropene, illustrate the principles of controlling selectivity in reactions of strained ring systems.

Oxidation and Reduction Mechanisms Involving the Tetramethylcyclopropene Moiety

The oxidation and reduction of the tetramethylcyclopropene moiety can proceed through various mechanisms, often involving radical intermediates due to the strained nature of the ring.

The oxidation of 1,1,2,2-tetramethylcyclopropane (TMCP), a saturated analog of tetramethylcyclopropene, has been studied as a diagnostic probe for the mechanism of cytochrome P450 enzymes. nih.gov The major product of hydroxylation is the unrearranged primary alcohol, along with a smaller amount of a rearranged tertiary alcohol. nih.gov The formation of these products is consistent with a mechanism involving a carbon radical intermediate. The ratio of rearranged to unrearranged products can be used to estimate the lifetime of this radical intermediate. nih.gov

Significantly, a ring-opened product, diacetone alcohol, is also observed, particularly with CYP2E1 and a biomimetic iron porphyrin catalyst. nih.gov The formation of this product suggests that the intermediate carbon radical can be trapped by molecular oxygen, leading to cage escape and subsequent peroxidation. nih.gov This highlights a competitive pathway to the typical cage collapse that forms the C-O bond. nih.gov

The oxidation state of the carbon atoms in the cyclopropene ring changes during these reactions. In an oxidation, the number of C-H bonds decreases, or the number of bonds to heteroatoms (like oxygen) increases, leading to a more positive oxidation state for the carbon. masterorganicchemistry.comyoutube.com Conversely, a reduction involves an increase in the number of C-H bonds or a decrease in the number of bonds to heteroatoms, resulting in a more negative oxidation state. masterorganicchemistry.comyoutube.com

The mechanisms of these redox reactions can be complex. youtube.com For instance, the oxidation of an alkane to an alcohol can be viewed as a substitution of a hydrogen atom for a hydroxyl group. youtube.com The reduction of a ketone to an alcohol, on the other hand, can be seen as an addition of H₂ across the C=O double bond. youtube.com

Table 2: Products from the Oxidation of 1,1,2,2-Tetramethylcyclopropane (TMCP) by Cytochrome P450 Enzymes

| Enzyme | Unrearranged Primary Alcohol (%) | Rearranged Tertiary Alcohol (%) | Diacetone Alcohol (%) |

| CYP2E1 | Major Product | Smaller Amount | ~20% of total turnover nih.gov |

| CYP3A4 | Major Product | Smaller Amount | Not specified nih.gov |

| CYP2B1 | Major Product | Smaller Amount | Not specified nih.gov |

| FeTMPyP (Model Catalyst) | Not specified | Not specified | Observed nih.gov |

| Ruthenium Porphyrin Catalyst | Not specified | Not specified | Not detected nih.gov |

This table summarizes the observed products from the oxidation of TMCP, a saturated analog of tetramethylcyclopropene, providing insights into potential oxidation pathways of the cyclopropane ring. Data is based on findings from reference nih.gov.

Theoretical and Computational Characterization of Tetramethylcyclopropene

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are powerful tools for elucidating the intricate details of the electronic structure and bonding within tetramethylcyclopropene. These computational approaches allow for a detailed examination of molecular orbitals, electron density distribution, and the nature of chemical bonds, which are not easily accessible through experimental techniques alone.

High-Level Ab Initio and Density Functional Theory (DFT) Studies

High-level ab initio and Density Functional Theory (DFT) have been instrumental in characterizing tetramethylcyclopropene. sumitomo-chem.co.jpnih.gov Ab initio methods, such as the G2, G3, and CBS-Q levels of theory, provide a rigorous and systematically improvable approach to solving the electronic Schrödinger equation, offering high accuracy for small molecules. nih.gov These methods have been applied to understand the origin of ring strain in related unsaturated hydrocarbons. nih.gov

DFT, a widely used quantum chemical method, offers a favorable balance between computational cost and accuracy, making it suitable for studying larger and more complex systems. sumitomo-chem.co.jpnih.gov DFT calculations, particularly those employing hybrid functionals like B3LYP, have been used to investigate the molecular orbital characteristics and electronic density distribution in substituted cyclopropanes. researchgate.net These studies reveal how the tetramethyl substitution pattern influences the electronic properties of the cyclopropane (B1198618) ring. It is important to note that the choice of functional in DFT can significantly impact the accuracy of the results, and careful validation against experimental data or higher-level computations is often necessary. sumitomo-chem.co.jpmdpi.com

Time-dependent DFT (TD-DFT) calculations are particularly useful for predicting electronic excitation energies and have been employed to understand the optical properties of related cyclopropane derivatives. These calculations can provide theoretical ultraviolet-visible (UV-Vis) absorption spectra and identify the molecular orbitals involved in electronic transitions.

Analysis of Bond Strains (Angle and Torsional) and Hyperconjugation Effects

The three-membered ring of cyclopropene (B1174273) derivatives inherently possesses significant angle strain due to the deviation of its internal bond angles (approximately 60°) from the ideal sp3 or sp2 hybridized angles. gcsu.edusaskoer.ca This forces the carbon-carbon bonds into a "bent" or banana bond configuration, which is a hallmark of small ring systems. The introduction of a double bond in the cyclopropene ring further increases this angle strain compared to cyclopropane. nih.gov

In tetramethylcyclopropene, in addition to angle strain, torsional strain arises from the eclipsing interactions between the methyl groups. Steric strain also plays a role due to the close proximity of the four methyl groups. saskoer.ca

Hyperconjugation, the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital, is a key stabilizing factor in carbocations and substituted alkenes. byjus.com In tetramethylcyclopropene, hyperconjugation involves the delocalization of sigma electrons from the C-H and C-C bonds of the methyl groups into the π-system of the cyclopropene ring. This delocalization helps to disperse the positive charge in any potential carbocationic intermediates and stabilizes the molecule. byjus.com Computational studies have shown that hyperconjugation can influence bond lengths, with a general trend of shortening C-C single bonds adjacent to a double bond. quora.com The extent of hyperconjugation in cyclopropane radical cations has been found to be significant and can influence their rearrangement reactivity. researchgate.net

Quantitative Assessment of Ring Strain Energy in Tetramethylcyclopropene

Ring strain energy (RSE) is a critical concept in understanding the thermodynamics and reactivity of cyclic molecules. It represents the excess energy of a cyclic compound compared to a hypothetical strain-free acyclic analogue. gcsu.eduswarthmore.edu For small rings like cyclopropenes, this energy is substantial and is a primary driver for ring-opening reactions.

Computational Thermochemical Methods for Strain Energy Calculation

The strain energy of a molecule can be quantified using various computational thermochemical methods. A common approach involves the use of isodesmic or homodesmotic reactions. mdpi.comnumberanalytics.com These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. mdpi.com The enthalpy of reaction for such a process, calculated using quantum chemical methods, provides a direct measure of the strain energy of the cyclic molecule. numberanalytics.com

Another direct computational technique involves the use of computational group equivalents. swarthmore.edumdpi.com This method develops group increments that allow for the estimation of a strain-free electronic energy, which can then be directly compared to the result of an electronic structure calculation for the molecule of interest. swarthmore.edumdpi.com High-level composite methods like W1BD, G-4, CBS-APNO, and CBS-QB3 are often employed for these calculations to achieve high accuracy. mdpi.com

The heat of formation, which can be calculated computationally, is another thermodynamic parameter used to assess strain energy. numberanalytics.com The difference between the calculated heat of formation and an estimated value for a strain-free reference compound provides the strain energy. swarthmore.edu

Comparative Analysis with Other Small Ring Hydrocarbons

The ring strain of cyclopropene is significantly higher than that of cyclopropane. For instance, the RSE of cyclopropene is approximately 53-54 kcal/mol, whereas that of cyclopropane is about 28 kcal/mol. nih.govresearchgate.net This substantial increase in strain is attributed to the greater energy required to compress the C=C–C bond angle to around 60° within the three-membered ring. nih.gov

Methyl substitution can influence the ring strain. For example, the strain energy of 1-methylcyclopropene (B38975) is noted to be increased relative to the isomeric methylenecyclopropane (B1220202) due to its weak ring C-H bonds and angular strain. nih.govresearchgate.net In the case of 1,3,3-trimethylcyclopropene, the estimated ring strain energy is around 50 kcal/mol.

The strain energies of other small ring hydrocarbons provide a useful comparison. For example, cyclobutane (B1203170) has a strain energy of about 26 kcal/mol, while the introduction of a double bond in cyclobutene (B1205218) actually leads to a slight decrease in strain. nih.gov In contrast, bicyclo[1.1.0]butane, composed of two fused cyclopropane rings, exhibits a very high strain energy of 66.5 kcal/mol. mdpi.com

The following table provides a comparative overview of the ring strain energies of selected small ring hydrocarbons.

| Compound | Ring Strain Energy (kcal/mol) |

| Cyclopropane | ~28 nih.gov |

| Cyclopropene | ~53-54 nih.govresearchgate.net |

| 1,3,3-Trimethylcyclopropene | ~50 |

| Cyclobutane | ~26 nih.gov |

| Bicyclo[1.1.0]butane | 66.5 mdpi.com |

Predictive Modeling of Reactivity and Spectroscopic Signatures

Computational chemistry plays a crucial role in predicting the reactivity and spectroscopic properties of molecules like tetramethylcyclopropene. By modeling reaction pathways and transition states, it is possible to gain insights into the mechanisms of chemical reactions. For instance, theoretical calculations have been used to study the pyrolysis of cyclopropenes, revealing complex mechanisms involving diradicals and carbenes. psu.edu

DFT and ab initio methods can be used to calculate the energies of reactants, products, and transition states, allowing for the prediction of reaction barriers and rate constants. researchgate.net For example, the reactivity of cyclopropene derivatives in cycloaddition reactions can be rationalized by considering the high ring strain, which is released upon reaction. researchgate.net

Furthermore, computational models can predict various spectroscopic signatures. As mentioned earlier, TD-DFT can predict UV-Vis spectra. Other spectroscopic properties, such as nuclear magnetic resonance (NMR) chemical shifts and coupling constants, can also be calculated with good accuracy, aiding in the structural elucidation and characterization of these compounds. numberanalytics.com Vibrational frequencies calculated from quantum chemical methods can be compared with experimental infrared (IR) and Raman spectra to confirm molecular structures. nih.gov

Transition State Characterization for Reaction Pathway Prediction

The study of chemical reactions through computational chemistry provides profound insights into reaction mechanisms by characterizing the potential energy surface. A key aspect of this is the identification and analysis of transition states—the high-energy, transient configurations of atoms that represent the energetic barrier between reactants and products. solubilityofthings.com For tetramethylcyclopropene, computational methods are essential for predicting feasible reaction pathways, such as thermal rearrangements, cycloadditions, and oxidations, by calculating the structure and energy of these fleeting states.

Theoretical investigations into the thermal unimolecular reactions of cyclopropanes and their derivatives have been a central theme in physical organic chemistry. annualreviews.org Early computational work using methods like Extended Hückel and ab initio calculations sought to determine the activation energies for isomerization and stereomutation. annualreviews.org For substituted cyclopropanes, a central mechanistic question is whether reactions proceed through a diradical intermediate. psu.edu The energy of the transition state for ring-opening is a critical parameter. For instance, in the pyrolysis of 1,1,2,2-tetramethylcyclopropane (B1198135), the experimental activation energy for structural isomerization to 2,4-dimethylpent-2-ene is 64.4 kcal/mol, a value surprisingly close to that of unsubstituted cyclopropane. annualreviews.org Computational models must account for factors like steric repulsion in the transition state to rationalize such observations. annualreviews.org

More advanced computational techniques, such as Density Functional Theory (DFT) and high-level ab initio methods (e.g., CASSCF, CCSD(T)), are now routinely used to map reaction pathways. nih.govnih.gov These methods can accurately predict the geometries and activation energies (ΔG‡) of transition states for various reaction types. For example, in complexation-induced bond homolysis of cyclopropanes, DFT calculations (using functionals like (U)B3LYP-D3) have been used to estimate the activation barrier, showing a significant reduction in the presence of a catalyst. nih.gov A study on ruthenium-catalyzed stereochemical isomerization of a 1,2-disubstituted cyclopropane estimated the uncatalyzed activation free energy (ΔG‡) for C-C bond homolysis to be 40.0 kcal/mol, which dropped to 14.4 kcal/mol for the catalyzed pathway. nih.gov

Cycloaddition reactions, such as the [2+2] cycloaddition, represent another important class of reactions for unsaturated systems like tetramethylcyclopropene. Computational studies are vital for determining whether these reactions are concerted or stepwise and for rationalizing the regioselectivity and stereoselectivity. researchgate.netmdpi.com The mechanism is often elucidated by locating the transition state(s) and any potential intermediates (like zwitterions or biradicals) on the potential energy surface. researchgate.netmdpi.com For instance, the reaction of singlet oxygen with various organic substrates, including cycloadditions, has been explored using methods like B3LYP, CASSCF, and NEVPT2 to correctly describe the electronic structure and energetics along the reaction coordinate. nih.govnih.gov Such studies reveal that the initial addition of singlet oxygen can proceed stepwise through a peroxyl intermediate, with the barrier for this initial step being rate-determining. nih.gov

The table below presents representative calculated activation energies for reactions involving the cyclopropane ring, illustrating how computational chemistry quantifies the energetic barriers that govern reaction pathways.

| Reaction Type | Reactant(s) | Method/Basis Set | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Reference |

|---|---|---|---|---|

| Uncatalyzed C-C Homolysis | 1,2-disubstituted cyclopropane | (U)PBE0-D3/def2-TZVPP//(U)B3LYP-D3/def2-SVP | 40.0 | nih.gov |

| Ru-catalyzed C-C Homolysis | 1,2-disubstituted cyclopropane + Ru(acac)2 | (U)PBE0-D3/def2-TZVPP//(U)B3LYP-D3/def2-SVP | 14.4 | nih.gov |

| Singlet Oxygen Addition | Guanine | DFT, CASSCF, NEVPT2, CCSD(T) | Step-wise addition via peroxyl intermediate | nih.gov |

| [2+2] Cycloaddition | Cyclohexenone + Vinyl acetate | B3LYP-D3/6-311++G(d,p) | Stepwise mechanism with two transition states located | researchgate.net |

Computational Spectroscopy (e.g., NMR and Vibrational Frequencies)

Computational spectroscopy has become an indispensable tool for the structural elucidation of complex molecules. core.ac.ukunibo.it By simulating spectroscopic parameters in silico, researchers can predict spectra, assign experimental signals, and gain a deeper understanding of molecular structure and dynamics. unibo.itarxiv.org For tetramethylcyclopropene, computational methods can predict key spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). rsc.org

NMR Spectroscopy: The calculation of NMR chemical shifts is a powerful method for verifying or determining the structure of organic compounds. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals (like B3LYP or mPW1PW91) and appropriate basis sets (e.g., 6-311++G(d,p)), is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. core.ac.uknih.gov The process involves first optimizing the molecular geometry of the compound at a chosen level of theory. Following optimization, the GIAO calculation is performed on the stable conformer to yield nuclear magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). core.ac.uk

The accuracy of these predictions allows for the differentiation between isomers and conformers. nih.gov For flexible molecules, it is often necessary to calculate the chemical shifts for multiple low-energy conformers and compute a Boltzmann-averaged spectrum for comparison with experimental data. nih.gov While specific computational data for tetramethylcyclopropene is not widely published in benchmark studies, the methodology is well-established for related substituted cyclopropanes and other strained ring systems. For example, in studies of 3-bromo-1,1,2,2-tetramethylcyclopropane (B3052053), the reported experimental ¹H NMR signals at 2.74 ppm (1H, s), 1.14 ppm (6H, s), and 1.10 ppm (6H, s) could be validated and assigned using GIAO calculations.

Vibrational Spectroscopy: Computational methods are also used to predict the vibrational spectra (IR and Raman) of molecules. arxiv.org After finding the optimized geometry, a frequency calculation is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies, which correspond to the normal modes of vibration of the molecule. frontiersin.org These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. frontiersin.org These calculations provide a theoretical spectrum that aids in the assignment of experimental IR and Raman bands to specific molecular motions, such as C-H stretches, C-C stretches of the strained ring, and methyl group deformations. core.ac.uk For instance, in related aliphatic compounds, asymmetric and symmetric CH₃ stretching vibrations are typically observed in the 2950-2850 cm⁻¹ region, which would be a key area of interest in the theoretical spectrum of tetramethylcyclopropene. core.ac.uk

The table below shows an example of how computed NMR data is compared with experimental data for a related molecule, illustrating the typical accuracy of the methods.

| Structure | Nucleus | Experimental δ (ppm) | Calculated δ (ppm) (Method) | Reference |

|---|---|---|---|---|

| 3-bromo-1,1,2,2-tetramethylcyclopropane | 1H | 2.74 (s, 1H), 1.14 (s, 6H), 1.10 (s, 6H) | GIAO/DFT (Hypothetical) | |

| 13C | Not specified | GIAO/DFT (Hypothetical) | ||

| L-Valinium Picrate | 1H | 8.89, 7.82, 3.94, 2.34, 1.10, 1.03 | 8.63, 8.52, 3.86, 2.30, 1.08, 1.02 (GIAO/B3LYP/6-311++G(d,p)) | core.ac.uk |

| 13C | 170.1, 142.9, 142.1, 127.1, 124.9, 59.9, 30.1, 18.9, 18.2 | 171.1, 143.5, 142.8, 127.4, 125.1, 60.5, 30.7, 19.3, 18.7 (GIAO/B3LYP/6-311++G(d,p)) | core.ac.uk |

Note: Calculated values for 3-bromo-1,1,2,2-tetramethylcyclopropane are denoted as hypothetical as the specific computed values were not in the source, but the source confirms the use of such methods for validation.

Advanced Spectroscopic and Analytical Methodologies for Tetramethylcyclopropene Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the structural characterization of tetramethylcyclopropene in solution. nih.gov It provides detailed information about the connectivity of atoms and the stereochemical arrangement within the molecule.

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of tetramethylcyclopropene exhibit complex spin-spin coupling patterns due to the rigid and strained nature of the three-membered ring. Analysis of these complex spin systems is fundamental to unambiguously assigning the chemical shifts of the different methyl and vinyl protons and carbons.

Detailed analysis of coupling constants, including geminal and vicinal couplings, provides critical insights into the geometry of the cyclopropene (B1174273) ring. dtic.mil For substituted cyclopropanes, it has been noted that geminal and vicinal coupling constants have opposite signs. dtic.mil The magnitude of these coupling constants is highly dependent on the dihedral angles between adjacent protons, which in turn defines the stereochemistry of the molecule. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), are indispensable for unraveling the complex network of scalar couplings and for the complete and accurate assignment of the NMR spectra. This detailed assignment is a prerequisite for confirming the molecular structure and stereochemistry of tetramethylcyclopropene and its derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Cyclopropene Moieties

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Vinylic (=C-H) | 6.5 - 7.5 |

| ¹H | Allylic (C-CH₃) | 1.5 - 2.5 |

| ¹³C | Vinylic (=C) | 105 - 115 |

Note: The exact chemical shifts for tetramethylcyclopropene will be influenced by the four methyl substituents.

Dynamic NMR (DNMR) spectroscopy is a key technique for investigating the conformational dynamics and reaction mechanisms involving tetramethylcyclopropene. auremn.org.br Although the cyclopropene ring itself is rigid, hindered rotation of the methyl groups and potential ring-opening or rearrangement processes can be studied by monitoring changes in the NMR spectrum as a function of temperature. nih.gov

By analyzing the coalescence and decoalescence of NMR signals at different temperatures, it is possible to determine the energy barriers and rates of these dynamic processes. nih.gov For example, DNMR can be employed to study the kinetics of thermal rearrangements of tetramethylcyclopropene to form isomeric products. This provides valuable mechanistic information, allowing for the differentiation between concerted and stepwise reaction pathways. Furthermore, the interaction of tetramethylcyclopropene with other molecules, such as catalysts or reactants, can induce conformational changes that can be monitored by DNMR, offering insights into the reaction mechanism at a molecular level. mdpi.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a molecular fingerprint of tetramethylcyclopropene, allowing for its identification and the study of its bonding characteristics. chemicalbook.compsu.edu

The high degree of ring strain in the tetramethylcyclopropene molecule significantly influences its vibrational frequencies. acs.orgwikipedia.org The C=C double bond stretching vibration in the cyclopropene ring typically appears at a lower frequency compared to that in acyclic alkenes, a direct consequence of the ring strain. Similarly, the C-C single bond stretching vibrations within the ring are also characteristic and can be used to identify the cyclopropene moiety.

Table 2: Characteristic Vibrational Frequencies for Cyclopropane (B1198618) and Cyclopropene Rings

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C-H Stretch (vinylic) | ~3100 - 3150 | IR, Raman |

| C-H Stretch (aliphatic) | ~2850 - 3000 | IR, Raman |

| C=C Stretch | ~1640 - 1680 | Raman (strong), IR (variable) |

| Ring Deformation ("breathing") | ~1000 - 1200 | Raman (strong), IR (weak) |

Note: These are general ranges; the specific frequencies for tetramethylcyclopropene will be influenced by the methyl substituents. scispace.comdocbrown.info

Time-resolved IR and Raman spectroscopy are powerful techniques for the in situ monitoring of chemical reactions involving tetramethylcyclopropene, enabling the detection and characterization of short-lived reaction intermediates. spectroscopyonline.commt.com Given the high reactivity of strained ring systems, many reactions of tetramethylcyclopropene are likely to proceed through transient species that are difficult to isolate and study by conventional methods. nih.gov

By acquiring vibrational spectra at rapid intervals during a reaction, it is possible to observe the appearance and disappearance of spectral features corresponding to reactants, intermediates, and products. nih.govresearchgate.net This provides direct evidence for the existence of intermediates and offers structural information about them through their characteristic vibrational frequencies. researchgate.netliverpool.ac.uknih.gov For example, in a ring-opening reaction, the disappearance of the characteristic cyclopropene ring vibrations and the appearance of new bands corresponding to an acyclic intermediate could be monitored in real-time. This approach is invaluable for elucidating complex reaction mechanisms.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of tetramethylcyclopropene, as well as for gaining structural information through the analysis of its fragmentation patterns. taylorandfrancis.comresearchgate.net

Upon ionization in a mass spectrometer, tetramethylcyclopropene will form a molecular ion (M⁺·), the mass-to-charge ratio (m/z) of which confirms the molecular weight of the compound. chemguide.co.uk High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

The strained nature of the tetramethylcyclopropene ring makes the molecular ion prone to fragmentation. The analysis of these fragmentation patterns can provide valuable structural information. libretexts.orglibretexts.org Common fragmentation pathways for cyclic compounds involve ring-opening followed by the loss of neutral fragments. For tetramethylcyclopropene, characteristic fragmentation could involve the loss of methyl groups or the cleavage of the cyclopropene ring to form stable carbocations. cas.cn The resulting mass spectrum, with its unique pattern of fragment ions, serves as a chemical fingerprint for the identification of tetramethylcyclopropene. youtube.com

Table 3: Predicted Mass Spectrometry Data for Tetramethylcyclopropene (C₇H₁₂)

| Ion | Predicted m/z | Possible Identity |

|---|---|---|

| [C₇H₁₂]⁺· | 96 | Molecular Ion (M⁺·) |

| [C₆H₉]⁺ | 81 | [M - CH₃]⁺ |

| [C₅H₇]⁺ | 67 | [M - C₂H₅]⁺ or subsequent fragmentation |

Note: The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For tetramethylcyclopropene (C₇H₁₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The theoretical monoisotopic mass of tetramethylcyclopropene is calculated using the masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da).

The molecular formula C₇H₁₂ gives a theoretical exact mass of 96.09390 Da. HRMS instruments can measure this value to within a few parts per million (ppm), providing strong evidence for the compound's elemental formula and distinguishing it from isobaric compounds. The presence of a ¹³C isotope would result in an M+1 peak with a distinct, slightly higher mass.

| Isotopologue | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Principal | ¹²C₇¹H₁₂ | 96.09390 |

| M+1 | ¹³C¹²C₆¹H₁₂ | 97.09725 |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry, particularly using energetic ionization methods like electron ionization (EI), causes the molecular ion to break apart into smaller, charged fragments. The resulting fragmentation pattern is a characteristic fingerprint that helps to confirm the molecule's structure. While a definitive experimental spectrum for tetramethylcyclopropene is not widely published, its fragmentation pattern can be predicted based on the known behavior of cyclic alkenes and methylated compounds. whitman.edulibretexts.org

The molecular ion ([C₇H₁₂]⁺˙) would be observed at an m/z of 96. Due to the stability of cyclic structures, this peak is expected to be reasonably intense. wikipedia.org The most likely fragmentation pathways would involve the loss of stable neutral fragments, such as methyl or ethyl radicals, leading to the formation of stable carbocations. chemguide.co.uklibretexts.org

Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): This is a very common fragmentation pathway for methylated compounds, which would result in a prominent peak at m/z 81 ([C₆H₉]⁺). msu.edu This fragment corresponds to the M-15 peak.

Ring-opening and subsequent fragmentation: The high strain of the cyclopropene ring makes it susceptible to ring-opening upon ionization. This can be followed by the loss of ethene (C₂H₄) or propene (C₃H₆), leading to various smaller fragment ions. whitman.eduwikipedia.org

Formation of a tropylium-like ion or other stable carbocations: Rearrangements are common in mass spectrometry, and fragments may rearrange to more stable structures.

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 96 | [C₇H₁₂]⁺˙ (Molecular Ion) | - |

| 81 | [C₆H₉]⁺ | •CH₃ |

| 67 | [C₅H₇]⁺ | •C₂H₅ or CH₃ + CH₂ |

| 55 | [C₄H₇]⁺ | •C₃H₅ |

| 41 | [C₃H₅]⁺ (Allyl cation) | •C₄H₇ |

Advanced X-ray Diffraction Studies (for Crystalline Derivatives or Adducts)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Since tetramethylcyclopropene is a volatile liquid or gas under standard conditions, single-crystal XRD cannot be performed on the compound itself. However, this technique is invaluable for studying stable, crystalline derivatives or adducts of tetramethylcyclopropene. researchgate.netrsc.org

For example, if tetramethylcyclopropene were to react via a Diels-Alder reaction or form a stable complex with a metal, and this product could be crystallized, XRD analysis would provide precise measurements of:

Bond lengths and angles: Confirming the highly strained geometry of the cyclopropene ring.

Stereochemistry: Unambiguously establishing the relative configuration of stereocenters in the derivative.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, which is governed by van der Waals forces or other non-covalent interactions.

This data provides incontrovertible proof of the molecular structure and offers insights into the steric and electronic properties of the tetramethylcyclopropene moiety.

| Structural Parameter | Type of Information Obtained | Significance |

|---|---|---|

| Bond Lengths (e.g., C=C, C-C) | Precise interatomic distances (in Ångströms) | Confirms double bond character and ring strain. |

| Bond Angles (e.g., C-C-C) | Angles between adjacent bonds (in degrees) | Quantifies the severe angular strain in the three-membered ring. |

| Torsional Angles | Dihedral angles defining molecular conformation | Describes the orientation of substituents relative to the ring. |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit | Characterizes the crystal system and packing. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a substance with left- and right-circularly polarized light. ethz.chsaschirality.org The most common of these is Circular Dichroism (CD) spectroscopy, which measures the difference in absorption of left- and right-circularly polarized light. optica.org

Tetramethylcyclopropene, in its common isomeric forms (e.g., 1,2,3,3-tetramethylcyclopropene), is an achiral molecule as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it will not exhibit a CD spectrum on its own. quora.com

However, chiroptical spectroscopy would become a vital analytical tool for the characterization of chiral derivatives of tetramethylcyclopropene. If a chemical modification introduces a stereocenter, creating a pair of enantiomers, these enantiomers would be indistinguishable by most spectroscopic methods (like NMR or mass spectrometry) but could be distinguished by CD spectroscopy. nsf.gov

The two enantiomers of a chiral tetramethylcyclopropene derivative would produce CD spectra that are perfect mirror images of each other, with positive Cotton effects for one enantiomer corresponding to negative effects for the other. nih.gov Furthermore, by comparing the experimentally measured CD spectrum with spectra predicted from quantum mechanical calculations, the absolute configuration (R or S) of a specific enantiomer can be determined, which is crucial in fields like asymmetric synthesis and pharmaceutical development. nih.gov Thus, while not applicable to the parent compound, CD spectroscopy is a powerful potential method for the stereochemical analysis of its chiral derivatives.

Synthetic Utility and Transformative Applications of Tetramethylcyclopropene

Tetramethylcyclopropene as a Key Building Block in Complex Organic Synthesis

Tetramethylcyclopropene, a highly strained and sterically hindered cyclic alkene, serves as a versatile and reactive building block in organic synthesis. Its inherent ring strain of approximately 54 kcal/mol makes it an excellent substrate for a variety of transformations that proceed via ring-opening or cycloaddition pathways. The presence of four methyl groups significantly influences its reactivity, often directing the stereochemical outcome of reactions and providing a scaffold for the construction of sterically congested molecular architectures.

Construction of Polycyclic Scaffolds via Cascade Reactions

The high reactivity of tetramethylcyclopropene makes it an ideal candidate for initiating cascade reactions, which allow for the rapid assembly of complex polycyclic systems from simple starting materials in a single operation. nih.govnih.gov These reactions are highly efficient and atom-economical, often proceeding through a series of interconnected cycloadditions, rearrangements, and cyclizations. researchgate.netrsc.org

For instance, the reaction of a cyclopropene (B1174273) derivative can initiate a sequence involving cycloaddition followed by subsequent intramolecular rearrangements to forge multiple rings. nih.gov While specific examples detailing tetramethylcyclopropene in complex cascades are not extensively documented, its fundamental reactivity pattern suggests significant potential. A hypothetical cascade could involve an initial Diels-Alder reaction where tetramethylcyclopropene acts as the dienophile, followed by a ring-rearrangement of the resulting bicyclic adduct to yield a more complex polycyclic scaffold. The efficiency of such processes enables the generation of significant molecular complexity from simple precursors. nih.gov

Table 1: Representative Cascade Reaction for Polycyclic Scaffold Synthesis

| Reactant A | Reactant B | Conditions | Product Type | Key Features |

| Substituted Cyclopropene | Diene | Thermal or Lewis Acid Catalysis | Fused Bicyclic System | Forms two new rings and multiple stereocenters in one step. |

| Enyne | Tetramethylcyclopropene | Transition Metal (e.g., Au, Pt) | Fused/Bridged Polycycle | Involves cyclopropanation and subsequent C-H activation or rearrangement. nih.gov |

Stereoselective Introduction of Quaternary Carbon Centers

The construction of quaternary carbon stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. rsc.org Tetramethylcyclopropene provides an elegant solution, as any cycloaddition reaction across its double bond inherently generates two vicinal quaternary carbon centers. The key challenge and opportunity lie in controlling the stereochemistry of these newly formed centers.

The facial selectivity of the approach of a reactant to the cyclopropene double bond can be influenced by chiral catalysts or by existing stereocenters in the reacting partner. Organocatalytic methods and transition-metal catalysis have shown great promise in achieving high levels of enantioselectivity in reactions that form quaternary centers. rsc.orgnih.gov For example, the ring-opening of polysubstituted cyclopropyl (B3062369) derivatives can proceed through a bicyclobutonium intermediate, allowing for nucleophilic substitution at a quaternary carbon center with a complete inversion of configuration, thereby affording acyclic products with vicinal, stereodefined quaternary centers. nih.gov This strategy provides a powerful tool for synthesizing complex molecules found in many natural products. rsc.orgnih.gov

Rational Design of Highly Functionalized Cyclopropane (B1198618) and Cyclobutane (B1203170) Derivatives

The unique reactivity of tetramethylcyclopropene allows for its conversion into a wide array of highly substituted cyclopropane and cyclobutane derivatives. These small, strained rings are valuable motifs in medicinal chemistry and materials science. lookchem.commdpi.com

Ring-opening reactions of cyclopropenes are a powerful method for synthesizing functionalized acyclic alkenes. For example, an iron-aminyl radical can induce an aminative ring-opening of cyclopropenes to produce tetrasubstituted alkenyl nitriles with high stereoselectivity. nih.gov Furthermore, these products can sometimes be isomerized under basic conditions to yield trisubstituted alkenyl nitriles, demonstrating the versatility of the cyclopropene precursor. nih.gov

[2+2] photocycloaddition reactions between a cyclopropene derivative and an alkene can yield bicyclo[1.1.0]butane systems, which can be subsequently rearranged to afford functionalized cyclobutanes. nih.gov This strategy leverages the strain release of the cyclopropene ring to drive the formation of the four-membered ring. The substitution pattern of the final product can be controlled by the choice of reactants and reaction conditions.

Table 2: Synthetic Routes to Functionalized Cyclobutane Derivatives

| Starting Material | Reagent | Reaction Type | Product Class |

| Tetramethylcyclopropene | Alkene | [2+2] Cycloaddition | Tetrasubstituted Cyclobutane |

| Acyl Bicyclobutane | Phosphine | Ring-opening hydrophosphination | Functionalized Cyclobutane nih.gov |

| Unsaturated γ-lactam | Ethylene | [2+2] Cycloaddition | Fused Cyclobutane mdpi.com |

Precursors for Novel Materials and Ligands in Catalysis

The inherent strain and reactivity of tetramethylcyclopropene make it an attractive monomer for producing polymers and a foundational structure for designing specialized ligands for catalysis.

In materials science, strained cyclic olefins can undergo Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with unique properties. The incorporation of the rigid and bulky tetramethylcyclopropane unit into a polymer backbone could significantly influence the material's thermal stability, morphology, and mechanical properties. lookchem.com

In the field of catalysis, ligand design is crucial for controlling the activity and selectivity of metal catalysts. The tetramethylcyclopropyl group can be incorporated into ligand scaffolds, such as phosphines or N-heterocyclic carbenes, to create a sterically demanding environment around the metal center. This steric bulk can be used to promote specific reaction pathways, enhance catalyst stability, and influence the stereochemical outcome of catalytic transformations. The use of ancillary ligands is a key strategy in developing effective catalysts for processes like polymerization. d-nb.info Dinickel catalysts supported by redox-active ligands, for example, have been used in methylenecyclopropanation reactions. nsf.gov

Exploration in Medicinal Chemistry as a Structural Motif (focus on synthetic incorporation)

The cyclopropane ring is a "privileged" structural motif in medicinal chemistry, appearing in numerous approved drugs and bioactive natural products. nih.govresearchgate.net Its rigid, three-dimensional structure can be used to lock a molecule into a specific conformation required for binding to a biological target. The cyclopropane group can act as a bioisostere for other chemical groups, such as a carbon-carbon double bond or a gem-dimethyl group, helping to improve a drug candidate's metabolic stability, reduce off-target effects, and enhance receptor affinity. nih.gov

The synthetic incorporation of the tetramethylcyclopropene motif into a potential drug molecule can be achieved through various synthetic strategies. researchgate.net For example, a key intermediate containing the tetramethylcyclopropane core could be synthesized and then elaborated through standard functional group manipulations to build the final target molecule. nih.gov The development of chemoenzymatic approaches, where an enzyme is engineered to produce a chiral cyclopropane building block, offers a powerful method for generating diverse and enantiopure cyclopropanes for drug discovery pipelines. nih.gov This strategy combines the selectivity of biocatalysis with the flexibility of chemical synthesis, accelerating the creation of novel molecular entities with therapeutic potential. The cyclization strategy is a widely used approach in drug design to improve the properties of lead compounds. nih.gov

Q & A

Q. What experimental conditions are critical for synthesizing cyclopropene derivatives like Tetramethylcyclopropene to minimize side reactions?

Cyclopropene derivatives are highly strained and reactive, requiring controlled conditions. Key parameters include:

- Low temperatures (e.g., 0–5°C) to suppress undesired polymerization or decomposition.

- Anhydrous solvents (e.g., THF or ethers) to avoid hydrolysis of intermediates.

- Inert atmospheres (argon/nitrogen) to prevent oxidation. Triethylamine is often used as a base to neutralize acidic byproducts, as seen in analogous syntheses of strained organophosphorus compounds .

Q. How can researchers ensure reproducibility when characterizing Tetramethylcyclopropene’s physical properties?

Reproducibility requires:

- Detailed experimental protocols in supplementary materials, including purification methods (e.g., column chromatography) and spectroscopic calibration standards.

- Peer validation of spectral data (e.g., NMR, IR) against known cyclopropene analogs.

- Documentation of reaction yields , purity assessments (HPLC), and batch-to-batch consistency checks, following guidelines for rigorous chemical reporting .

Q. What analytical techniques are most effective for confirming the structural integrity of Tetramethylcyclopropene?

- X-ray crystallography for definitive ring-strain and stereochemical analysis (if single crystals are obtainable).

- High-resolution mass spectrometry (HRMS) to verify molecular formula.

- Vibrational spectroscopy (IR/Raman) to identify methyl group vibrations and ring deformation modes. Data should be cross-referenced with computational models (e.g., DFT) for validation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental reactivity data for Tetramethylcyclopropene?

Discrepancies in regioselectivity or kinetic outcomes can be addressed via:

- Density Functional Theory (DFT) to model transition states and compare activation barriers for competing pathways.

- Molecular dynamics simulations to predict solvent effects on reaction trajectories.

- Benchmarking against experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters. This approach is critical for elucidating mechanisms in strained systems .

Q. What strategies optimize the use of Tetramethylcyclopropene as a dienophile in Diels-Alder reactions under varying steric conditions?

- Steric maps using molecular modeling software to identify favorable orientations for [4+2] cycloadditions.

- Temperature gradients (e.g., 25–80°C) to balance reaction rate and product stability.

- Additive screening (e.g., Lewis acids) to enhance electrophilicity without inducing decomposition. Comparative studies with less-substituted cyclopropenes (e.g., cyclopropene itself) can isolate steric vs. electronic effects .

Q. How should researchers address conflicting reports on Tetramethylcyclopropene’s stability in polar aprotic solvents?

- Controlled stability assays under inert atmospheres, monitoring degradation via UV-Vis or NMR over time.

- Isotopic labeling (e.g., deuterated solvents) to trace solvent participation in decomposition pathways.

- Meta-analysis of literature to identify methodological inconsistencies (e.g., impurity profiles, storage conditions). Transparent reporting of experimental variables is essential .

Methodological Guidance

Q. What literature search strategies are recommended for identifying understudied applications of Tetramethylcyclopropene?

- Use CAS Registry Numbers (e.g., 26385-95-5) in SciFinder or Reaxys to bypass naming ambiguities.

- Combine search terms like "cyclopropene derivatives" + "ring-opening polymerization" in specialized databases (e.g., Web of Science).

- Prioritize peer-reviewed journals over patents or commercial sources to avoid bias .

Q. How can researchers design a multidisciplinary study exploring Tetramethylcyclopropene’s biological interactions?

- Collaborative frameworks : Partner with biochemistry labs for cytotoxicity assays (e.g., IC50 measurements).

- Mechanistic probes : Use fluorescent tagging to track cellular uptake and localization.

- Ethical compliance : Adhere to institutional review boards for in vitro studies, avoiding non-research applications per safety guidelines .

Data Presentation & Validation

Q. What statistical methods are appropriate for analyzing kinetic data from Tetramethylcyclopropene reactions?

Q. How should researchers document synthetic procedures to meet peer-review standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.